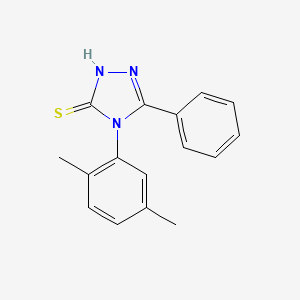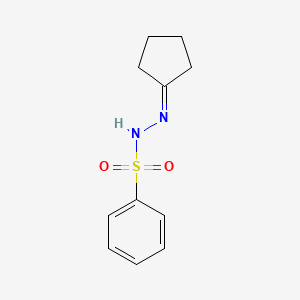
N'-cyclopentylidenebenzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentylidenebenzenesulfonohydrazide, also known as CPBH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPBH is a hydrazide derivative that is structurally similar to thiosemicarbazide and semicarbazide. It has been studied for its anti-tuberculosis and anti-cancer properties.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
N'-cyclopentylidenebenzenesulfonohydrazide (referred to as NBSH in related studies) has been found valuable in the synthesis of various organic compounds. Myers, Zheng, and Movassaghi (1997) highlight its use in the synthesis of allenes from propargylic alcohols, the reductive transposition of allylic alcohols, and for the deoxygenation of unhindered alcohols. These transformations are facilitated by Mitsunobu displacement of an alcohol with NBSH followed by in situ elimination of o-nitrobenzenesulfinic acid. The mild reaction conditions (neutral pH, temperatures ≤23 °C) make it suitable for substrates with sensitive functional groups (Myers, Zheng, & Movassaghi, 1997).
Antimicrobial and Antifungal Applications
Sirajuddin et al. (2013) synthesized Schiff base compounds using N'-substituted benzohydrazide and sulfonohydrazide derivatives, which demonstrated significant antimicrobial and antifungal activities. These compounds were effective against several bacterial and fungal strains, with their minimum inhibitory concentration (MIC) for antibacterial activity ranging from 1.95 to 500 μg/mL (Sirajuddin, Uddin, Ali, & Tahir, 2013).
Sensor Development
Hussain et al. (2017) used derivatives of NBSH for developing a selective sensor for detecting mercury (Hg2+) ions. These derivatives were deposited on a glassy carbon electrode with a Nafion coating, exhibiting enhanced sensitivity, reproducibility, and stability in detecting Hg2+ in water samples. The sensor demonstrated a linear response over a wide range of Hg2+ concentrations, indicating its potential utility in environmental monitoring (Hussain, Rahman, Arshad, & Asiri, 2017).
Medicinal Chemistry
In the field of medicinal chemistry, 2,4-dinitrophenylsulfonamides with tunable cysteine-activated SO2 release profiles have been reported by Malwal et al. (2012). One of these compounds, N-Benzyl-2,4-dinitrobenzenesulfonamide, exhibited higher potency than the clinical agent isoniazid in inhibiting Mycobacterium tuberculosis (Mtb), suggesting its potential as an antimycobacterial agent (Malwal, Sriram, Yogeeswari, Konkimalla, & Chakrapani, 2012).
Propriétés
IUPAC Name |
N-(cyclopentylideneamino)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c14-16(15,11-8-2-1-3-9-11)13-12-10-6-4-5-7-10/h1-3,8-9,13H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCHKNOYXSKAPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNS(=O)(=O)C2=CC=CC=C2)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5802643.png)
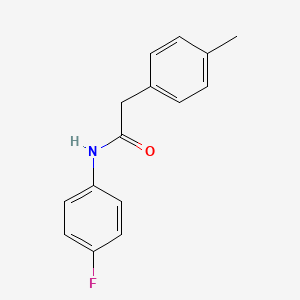
![N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5802655.png)
![2-[(cyclopropylcarbonyl)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5802664.png)
![4-nitrobenzaldehyde [1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]hydrazone](/img/structure/B5802665.png)
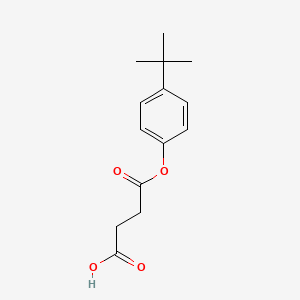
![4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5802668.png)
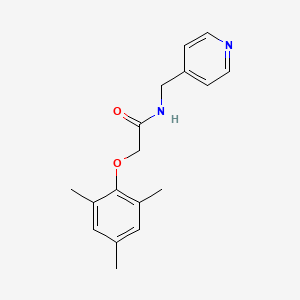
![N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide](/img/structure/B5802688.png)
![1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-benzimidazole](/img/structure/B5802696.png)
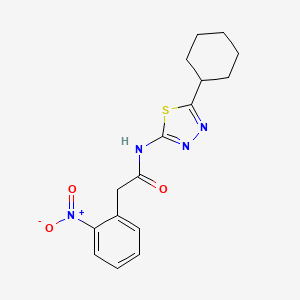
![N-[3-chloro-4-(4-morpholinyl)phenyl]butanamide](/img/structure/B5802704.png)
![N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5802732.png)
